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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

Cat. No.: B167368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2,3-diphenylbutane-2,3-diol, a vicinal diol of significant interest in synthetic organic

chemistry. This document details a common synthetic methodology, purification techniques,

and in-depth characterization data.

Introduction
2,3-Diphenylbutane-2,3-diol, also known as acetophenone pinacol, is a symmetrical 1,2-diol.

Its synthesis is a classic example of a pinacol coupling reaction, a carbon-carbon bond-forming

reaction that proceeds via the reductive coupling of two carbonyl compounds. This diol serves

as a valuable intermediate in the synthesis of more complex molecules and as a model

compound for studying reaction mechanisms and stereochemistry.

Synthesis of 2,3-Diphenylbutane-2,3-diol
The primary route for the synthesis of 2,3-diphenylbutane-2,3-diol is the pinacol coupling

reaction of acetophenone. This reductive dimerization can be achieved using various reagents

and conditions. A common and effective method involves the use of potassium iodide and ferric

hydroxide in an aqueous medium.[1]

Synthesis Pathway: Pinacol Coupling of Acetophenone
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The synthesis proceeds via the reductive coupling of two molecules of acetophenone to form

the vicinal diol, 2,3-diphenylbutane-2,3-diol.

2 x Acetophenone 2,3-Diphenylbutane-2,3-diol

Pinacol Coupling
(KI / Fe(OH)₃, NaOH, H₂O)

Click to download full resolution via product page

Caption: Synthesis of 2,3-Diphenylbutane-2,3-diol from Acetophenone.

Experimental Protocol: Pinacol Coupling with
KI/Fe(OH)₃[1]
This section details the experimental procedure for the synthesis of 2,3-diphenylbutane-2,3-
diol.

Materials:

Acetophenone

Potassium Iodide (KI)

Ferric Hydroxide (Fe(OH)₃)

Sodium Hydroxide (NaOH) solution (5%)

Ethyl ether

Saturated brine

Anhydrous magnesium sulfate

Round-bottomed flask

Magnetic stirrer

Separatory funnel
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Rotary evaporator

Procedure:

To a round-bottomed flask, add acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5

mL of a 5% sodium hydroxide solution.

To this mixture, add potassium iodide (3 mmol).

Stir the reaction mixture vigorously at 40°C for 12 hours under a nitrogen atmosphere.

After the reaction is complete, extract the mixture with ethyl ether.

Wash the organic phase with saturated brine.

Dry the organic phase over anhydrous magnesium sulfate.

Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

Purification:

The crude 2,3-diphenylbutane-2,3-diol can be purified by recrystallization. While various

solvents can be used, a common technique involves dissolving the crude product in a minimum

amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture of

hexane and ethyl acetate) and then allowing it to cool slowly to form crystals. The pure crystals

can then be collected by filtration.

Characterization of 2,3-Diphenylbutane-2,3-diol
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,3-
diphenylbutane-2,3-diol. The following sections provide typical analytical data.

Physical and Chemical Properties
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Property Value Reference

Molecular Formula C₁₆H₁₈O₂ [2][3]

Molecular Weight 242.31 g/mol [2][3]

CAS Number 1636-34-6 [2][3]

Appearance White to off-white solid

Melting Point
122-125 °C (meso), 120-121

°C (racemic)

Boiling Point
393.2 °C at 760 mmHg

(Predicted)

Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,3-diphenylbutane-2,3-
diol. The presence of two stereoisomers (meso and racemic) can lead to slightly different

chemical shifts.

¹H NMR
Chemical Shift (δ,

ppm)
Multiplicity Assignment

Protons ~1.5 Singlet Methyl protons (-CH₃)

~2.5 Singlet
Hydroxyl protons (-

OH)

~7.2-7.4 Multiplet
Aromatic protons (Ph-

H)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Diphenyl-2_3-butanediol
https://webbook.nist.gov/cgi/inchi?ID=C1636346&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Diphenyl-2_3-butanediol
https://webbook.nist.gov/cgi/inchi?ID=C1636346&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Diphenyl-2_3-butanediol
https://webbook.nist.gov/cgi/inchi?ID=C1636346&Mask=200
https://www.benchchem.com/product/b167368?utm_src=pdf-body
https://www.benchchem.com/product/b167368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Chemical Shift (δ, ppm) Assignment

Carbons ~25 Methyl carbons (-CH₃)

~80 Quaternary carbons (C-OH)

~126-128 Aromatic carbons (Ph-C)

~145 Aromatic carbons (ipso-C)

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2,3-diphenylbutane-2,3-diol exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400-3600 (broad) O-H stretch Hydroxyl (-OH)

~3000-3100 C-H stretch Aromatic C-H

~2850-3000 C-H stretch Aliphatic C-H

~1600, ~1490, ~1450 C=C stretch Aromatic ring

~1050-1150 C-O stretch Tertiary alcohol

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Assignment

242 [M]⁺ (Molecular ion)

121 [C₈H₉O]⁺ (cleavage of the central C-C bond)

105 [C₇H₅O]⁺ (benzoyl cation)

77 [C₆H₅]⁺ (phenyl cation)
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Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

2,3-diphenylbutane-2,3-diol.

Start

Synthesis:
Pinacol Coupling of Acetophenone

Workup:
Extraction and Drying

Purification:
Recrystallization

Characterization:
NMR, FTIR, MS

End

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.

Conclusion
This technical guide has outlined a reliable method for the synthesis of 2,3-diphenylbutane-
2,3-diol via the pinacol coupling of acetophenone, along with detailed procedures for its

purification and comprehensive characterization using modern spectroscopic techniques. The
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provided data and protocols will be a valuable resource for researchers and professionals in

the fields of organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b167368?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/17518253.2015.1065350
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Diphenyl-2_3-butanediol
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Diphenyl-2_3-butanediol
https://webbook.nist.gov/cgi/inchi?ID=C1636346&Mask=200
https://www.benchchem.com/product/b167368#synthesis-and-characterization-of-2-3-diphenylbutane-2-3-diol
https://www.benchchem.com/product/b167368#synthesis-and-characterization-of-2-3-diphenylbutane-2-3-diol
https://www.benchchem.com/product/b167368#synthesis-and-characterization-of-2-3-diphenylbutane-2-3-diol
https://www.benchchem.com/product/b167368#synthesis-and-characterization-of-2-3-diphenylbutane-2-3-diol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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